![molecular formula C8H9ClN2O2 B3201539 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid CAS No. 1019461-54-1](/img/structure/B3201539.png)
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid:
Pharmaceutical Development
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid: is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting specific biological pathways, particularly in the development of anti-inflammatory and anti-cancer agents .
Agrochemical Research
This compound is also utilized in the development of agrochemicals. Its derivatives can act as herbicides or pesticides, helping to protect crops from pests and diseases. The compound’s ability to interfere with specific biological processes in plants and insects makes it valuable in this field .
Chemical Biology
In chemical biology, 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid is used to study enzyme interactions and protein functions. It can serve as a probe to investigate the mechanisms of enzyme inhibition and to identify potential therapeutic targets .
Material Science
Researchers in material science explore the use of this compound in the synthesis of novel materials. Its chemical properties allow it to be incorporated into polymers and other materials, potentially leading to the development of new materials with unique properties such as enhanced durability or specific reactivity.
Medicinal Chemistry
In medicinal chemistry, this compound is used to design and synthesize new therapeutic agents. Its structure can be modified to create analogs with improved efficacy and reduced side effects, making it a valuable tool in drug discovery and development .
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid is a versatile reagent. It is used in the synthesis of complex organic molecules, serving as a precursor or intermediate in multi-step synthetic processes. This makes it an important tool for chemists working on the synthesis of new compounds.
Sigma-Aldrich Sigma-Aldrich ChemScene BenchChem
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-6-(ethylamino)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHMSXUKOCEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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